molecular formula C20H23ClN2O3 B13463512 (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride

(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride

Cat. No.: B13463512
M. Wt: 374.9 g/mol
InChI Key: PRXFRRHRCBYIPU-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorenyl group, a morpholine ring, and a carbamate linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with N-[(morpholin-3-yl)methyl]amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis due to its stability and ease of removal.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the morpholine ring can interact with proteins, potentially inhibiting enzyme activity. The carbamate linkage allows for the controlled release of active moieties in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (9H-fluoren-9-yl)methyl N-(3-aminopropoxy)carbamate hydrochloride
  • (9H-fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride
  • 9-Fluorenylmethyl carbamate

Uniqueness

(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties not found in its analogs. This makes it particularly useful in applications requiring selective interaction with biological targets .

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(morpholin-3-ylmethyl)carbamate;hydrochloride

InChI

InChI=1S/C20H22N2O3.ClH/c23-20(22-11-14-12-24-10-9-21-14)25-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H

InChI Key

PRXFRRHRCBYIPU-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

Origin of Product

United States

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